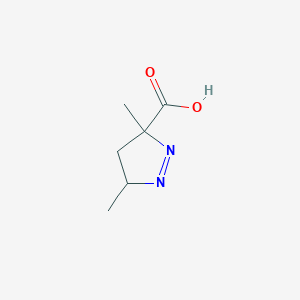
Methyl-3,4-dihydro-5-methyl-5H-pyrazole-5-carboxylic acid
Cat. No. B8303562
M. Wt: 142.16 g/mol
InChI Key: VAYOWOFALCMSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04322541
Procedure details


A solution of 10 g of methyl methacrylate in 100 ml of ether is treated with an excess of ethereal diazomethane for about 16 hours. The ether is removed in vacuo to give 12.5 g of the title compound as an oil. Examination of the oil on thin layer chromatography silica gel plates using 40% ethyl acetate/hexane shows a single spot at Rf =0.34, visualized with phosphomolybdic acid plus heat. The oil has the following spectral characteristics: NMR(13C,CDCl3 ppm), 170.9(C-1), 94.1(C-2), 28.0(C-3), 77.1(C-4), 21.1(C-5), 52.3(C-6), IR(neat), 5.78μ(CO2CH3), 6.5μ(N=N). ##STR20##



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[N+:8](=[CH2:10])=[N-:9].[CH3:11]COCC>>[CH3:11][CH:10]1[CH2:3][C:2]([CH3:4])([C:1]([OH:6])=[O:5])[N:9]=[N:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether is removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1N=NC(C1)(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
